

# A Head-to-Head Comparison of BCL6 Modulators: CCT374705 and CCT373567

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Compound of Interest					
Compound Name:	CCT374705				
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In the landscape of targeted cancer therapy, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical oncogenic driver in diffuse large B-cell lymphoma (DLBCL). This guide provides a detailed comparative analysis of two closely related small molecules targeting BCL6: **CCT374705**, a potent inhibitor, and CCT373567, a compound from a series developed to induce BCL6 degradation. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, potency, and in vivo activity.

CCT374705 was developed through the optimization of a tricyclic quinolinone series, which also produced the BCL6 degrader CCT373566. CCT373567 is the non-degrading isomer of CCT373566.[1][2][3] The primary goal in developing CCT374705 was to enhance the cellular potency and in vivo exposure of the parent series, addressing limitations such as high topological polar surface areas (TPSA) that led to increased efflux ratios.[1][2][3][4]

#### **Quantitative Performance Analysis**

The following tables summarize the key quantitative data for **CCT374705** and CCT373567, highlighting their distinct pharmacological profiles.

Table 1: Biochemical and Cellular Potency



Compoun d	Target	Assay Type	IC50	Cell Line	GI50	DC50
CCT37470 5	BCL6	TR-FRET	4.8 nM[5], 6 nM[6]	OCI-Ly1	38.5 nM	N/A
Karpas 422	12.9 nM[5]					
CCT37356 7	BCL6	TR-FRET	2.9 nM	N/A	N/A	N/A
BCL6	NanoBRET	25.9 nM[1] [2]	N/A	N/A	Does not induce degradatio n[1][2]	

N/A: Not Applicable or data not available.

Table 2: In Vivo Pharmacokinetics and Efficacy of CCT374705

Parameter	Value	Species	Dosing	Efficacy
Oral Bioavailability	48%[1]	Balb/C Mice	5 mg/kg (p.o.)	Modest slowing of tumor growth in a Karpas 422 xenograft model.
In Vivo Target Engagement	Significant increase in ARID3A mRNA expression.[5]	Mice	50 mg/kg (p.o.)	Tumor growth inhibition ratio (T/C) of 0.55 after 35 days.[2]

## Mechanism of Action: Inhibition vs. Degradation

**CCT374705** functions as a direct inhibitor of the BCL6 protein.[5] BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) B-cell response by suppressing genes involved in DNA damage response, cell cycle arrest, and apoptosis.[7] By binding to the BTB domain of BCL6, **CCT374705** disrupts the protein-protein interaction between BCL6 and



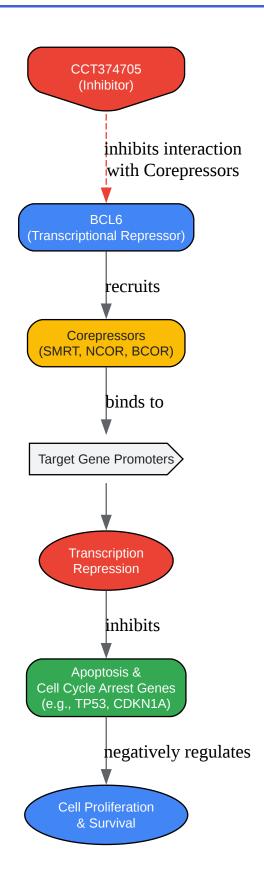
its corepressors (e.g., SMRT, NCOR, BCOR), leading to the reactivation of target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1][8]

In contrast, CCT373567 is the non-degrading stereoisomer of CCT373566, a potent BCL6 degrader.[1][2] While CCT373567 binds to BCL6 with high affinity, it does not induce its degradation.[1][2] The related degrader, CCT373566, was shown to be more potent in antiproliferative assays across multiple cell lines compared to the inhibitor CCT373567, suggesting an advantage to protein removal over inhibition.[9][10]

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCL6 signaling pathway and a general workflow for evaluating BCL6 inhibitors.

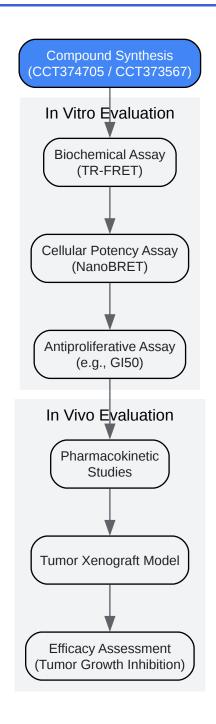




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Caption: BCL6 signaling pathway and the inhibitory action of CCT374705.





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Caption: General experimental workflow for the evaluation of BCL6 inhibitors.

# Experimental Protocols Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay



This biochemical assay is used to measure the binding affinity of compounds to the BCL6 BTB domain and their ability to disrupt the interaction with a corepressor peptide.[11]

- Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody bound to BCL6 and an acceptor fluorophore (e.g., XL665) conjugated to a corepressor peptide. Inhibition of the BCL6corepressor interaction by a compound leads to a decrease in the FRET signal.
- General Protocol:
  - Recombinant BCL6 protein (e.g., GST-tagged) is incubated with the donor-labeled antibody.
  - The acceptor-labeled corepressor peptide is added to the mixture.
  - Test compounds (CCT374705 or CCT373567) at various concentrations are added.
  - After an incubation period, the fluorescence is measured at two wavelengths (for donor and acceptor emission).
  - The IC50 value is calculated from the dose-response curve of the FRET signal.

#### **Cellular Antiproliferative Assays (GI50)**

These assays determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50%.

- Principle: Cell viability is assessed after a defined period of exposure to the test compound.
- General Protocol:
  - BCL6-dependent cell lines (e.g., OCI-Ly1, Karpas 422) are seeded in multi-well plates.
  - Cells are treated with a range of concentrations of the test compound.
  - After a prolonged incubation period (e.g., 14 days for CCT374705), cell viability is measured using a colorimetric assay (e.g., Sulforhodamine B (SRB) or MTT assay).[5][12]



• The GI50 value is determined by plotting cell viability against compound concentration.

#### In Vivo Lymphoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

- Principle: Human lymphoma cells are implanted into immunodeficient mice, which then develop tumors. The effect of drug treatment on tumor growth is monitored over time.
- General Protocol for CCT374705:
  - Female SCID mice are subcutaneously injected with a suspension of Karpas 422 cells.
  - Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
  - CCT374705 is administered orally (e.g., 50 mg/kg, twice daily) for a specified duration (e.g., 35 days).[2]
  - Tumor volume is measured regularly.
  - At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

#### Conclusion

cct374705 and cct373567 represent two distinct strategies for targeting BCL6. cct374705 is a highly potent, orally bioavailable BCL6 inhibitor that demonstrates in vivo target engagement and modest anti-tumor efficacy.[1][2][5] Its development successfully addressed the pharmacokinetic challenges of the parent series.[1] Cct373567, while a potent binder of BCL6, does not induce its degradation and is less effective at inhibiting cell proliferation compared to its degrading counterpart, Cct373566.[9][10] This highlights the potential therapeutic advantage of targeted protein degradation over simple inhibition for the BCL6 target. The choice between these or similar molecules will depend on the specific research question, with cct374705 serving as a valuable tool for studying the effects of direct BCL6 inhibition in vivo.



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